
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MOA or 3-MOPA and is a derivative of propargyl glycine.
Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters, leading to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions are significant in the synthesis of complex organic compounds, which have applications in pharmaceuticals and materials science (Bacchi et al., 2005).
2. Synthesis of Fragrance Compounds
Climent et al. (2002) demonstrated the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, using acid solid catalysts. This process highlights the role of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid derivatives in the fragrance industry (Climent et al., 2002).
3. Quality Control in Pharmaceutical Ingredients
Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients derived from 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid. Their research underlines the importance of precise analytical methods in ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
4. Polymer Synthesis from Ascorbic Acids
Bueno et al. (2009) utilized l-Ascorbic and d-isoascorbic acids to prepare novel 1,4-dioxane-2,5-dione-type monomers. The research demonstrates the potential of using these compounds in polymer synthesis, which can have applications in biodegradable plastics and other materials (Bueno et al., 2009).
5. Antitumor Activities and Fluorescence of Organotin Carboxylates
Xiao et al. (2019) studied novel organotin carboxylates with antitumor activities and fluorescence properties. The compounds studied are relevant for medical applications, particularly in cancer therapy and diagnostic imaging (Xiao et al., 2019).
6. Diesel Fuel Additives for Emission Reduction
Oprescu et al. (2014) investigated glycerol derivatives as additives for diesel fuel, focusing on emission characteristics. Their research contributes to the development of more environmentally friendly fuel alternatives (Oprescu et al., 2014).
7. Green Extraction of Natural Products
Rapinel et al. (2020) provided insights into 2-methyloxolane as a bio-based solvent for extracting natural products. This research is significant for sustainable and environmentally friendly extraction methods (Rapinel et al., 2020).
8. Anticancer Activity of Organic Compounds
El Rayes et al. (2019) explored the synthesis and anticancer activity of certain organic compounds. Their work contributes to the development of new therapeutic agents in oncology (El Rayes et al., 2019).
Eigenschaften
IUPAC Name |
3-(2-methyloxolan-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDGAWPYLUHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

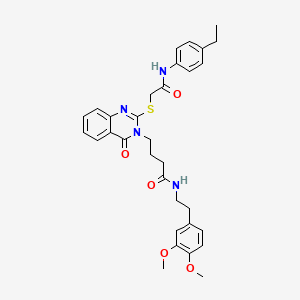
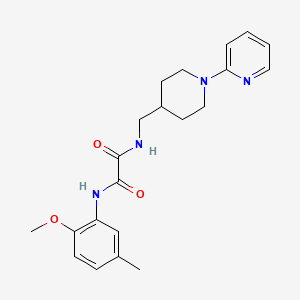
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)

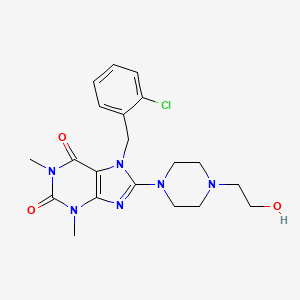
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
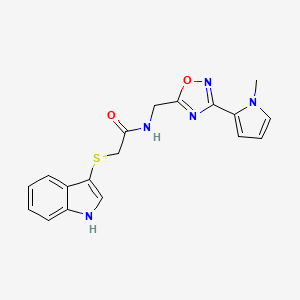
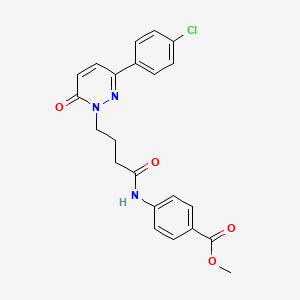
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)
![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)